2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
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Description
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Heterocyclic compounds incorporating sulfamoyl moieties, similar to the structure of "2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide", have been synthesized for potential use as antimicrobial agents. These compounds exhibit promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial treatments (Darwish et al., 2014).
Drug-like Molecule Synthesis
The compound's related chemical framework has been utilized in synthesizing drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This synthesis employs cyclization reactions, indicating the compound's relevance in pharmaceutical chemistry for developing new therapeutic agents (Park et al., 2009).
Photophysical Properties
Derivatives similar to "this compound" have been explored for their photophysical properties. The study of sulfur-containing functional groups on aromatic rings, particularly in thiazoles, reveals their potential applications in material sciences, highlighting their utility in developing fluorescent materials for various scientific applications (Murai et al., 2018).
Antihypertensive α-Blocking Agents
The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, starting from compounds with structural similarities, have shown good antihypertensive α-blocking activity. This suggests potential applications in developing treatments for hypertension, further underlining the compound's relevance in medicinal chemistry (Abdel-Wahab et al., 2008).
Antimalarial and COVID-19 Research
N-(phenylsulfonyl)acetamide derivatives, closely related to the queried compound, have been investigated for their antimalarial activity and as potential COVID-19 therapeutics. This includes computational calculations and molecular docking studies, indicating the compound's role in addressing global health challenges (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-26(23,24)14-4-2-13(3-5-14)20-17-21-15(11-25-17)16(22)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRIAQAGTDCONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.